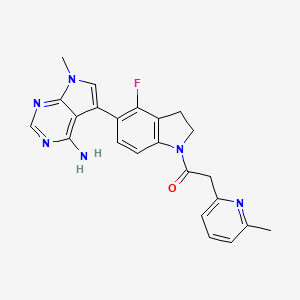

GSK2656157

Cat. No. B612095

Key on ui cas rn:

1337532-29-2

M. Wt: 416.5 g/mol

InChI Key: PRWSIEBRGXYXAJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08598156B2

Procedure details

To a suspension of 5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (200 mg, 0.56 mmol, 1 equiv) and HATU (235 mg, 0.62 mmol, 1.1 equiv) in DMF (2 mL) at room temperature was added DIEA (412 uL, 2.36 mmol, 4.2 equiv) in one portion. To this mixture was added (6-methyl-2-pyridinyl)acetic acid TFA salt (148 mg) portionwise over a 1 h period. After a total of 2 h, LCMS showed conversion complete. The mixture was poured into 20 mL of ice cold water to give a suspension, which was filtered. The cake was washed with water and dried under house vacuum to afford crude product, which was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-40 g silica gel cartridge using gradient elution of 1% A in CHCl3 to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH, gradient: 0-5 min: 1% A, 5-35 min 5-60% A). The desired product eluted from 27-34% A. The combined fractions were concentrated in vacuo. The residue was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 100% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 83-100% A. The combined fractions were concentrated in vacuo. The residue was dissolved in 12 mL of 10% MeOH in DCM and conc in vacuo to a suspension (about 2 mL). This mixture was diluted with 12 mL of MTBE. The resulting suspension was conc in vacuo to reduce to half volume. The mixture was diluted with another 10 mL of MTBE. The suspension was filtered. The cake was washed with MTBE (2×4 mL) and hexane (3×4 mL), and dried under vacuum at 65° C. for 18 h to afford 5-{4-fluoro-1-[(6-methyl-2-pyridinyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (123 mg) as white solids. LC-MS (ES) m/z=417 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.45 (s, 3H), 3.25 (t, J=8.5 Hz, 2H), 3.74 (s, 3H), 4.00 (s, 2H), 4.35 (t, J=8.5 Hz, 2H), 5.90-6.17 (br. s., 1.6H), 7.12-7.23 (m, 3H), 7.27 (s, 1H), 7.66 (t, J=7.7 Hz, 1H), 7.92 (d, J=8.1 Hz, 1H), 8.14 (s, 1H). (ES) m/z=417 [M+H]+.

Name

5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride

Quantity

200 mg

Type

reactant

Reaction Step One

Name

HATU

Quantity

235 mg

Type

reactant

Reaction Step One

Name

(6-methyl-2-pyridinyl)acetic acid TFA salt

Quantity

148 mg

Type

reactant

Reaction Step Three

[Compound]

Name

ice

Quantity

20 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.[F:3][C:4]1[C:12]([C:13]2[C:21]3[C:20]([NH2:22])=[N:19][CH:18]=[N:17][C:16]=3[N:15]([CH3:23])[CH:14]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][NH:8]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.OC(C(F)(F)F)=O.[CH3:64][C:65]1[N:70]=[C:69]([CH2:71][C:72](O)=[O:73])[CH:68]=[CH:67][CH:66]=1>CN(C=O)C.CO.C(Cl)Cl>[F:3][C:4]1[C:12]([C:13]2[C:21]3[C:20]([NH2:22])=[N:19][CH:18]=[N:17][C:16]=3[N:15]([CH3:23])[CH:14]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][N:8]2[C:72](=[O:73])[CH2:71][C:69]1[CH:68]=[CH:67][CH:66]=[C:65]([CH3:64])[N:70]=1 |f:0.1.2,3.4,6.7|

|

Inputs

Step One

|

Name

|

5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.FC1=C2CCNC2=CC=C1C1=CN(C=2N=CN=C(C21)N)C

|

|

Name

|

HATU

|

|

Quantity

|

235 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

412 μL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Three

|

Name

|

(6-methyl-2-pyridinyl)acetic acid TFA salt

|

|

Quantity

|

148 mg

|

|

Type

|

reactant

|

|

Smiles

|

OC(=O)C(F)(F)F.CC1=CC=CC(=N1)CC(=O)O

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a total of 2 h, LCMS

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a suspension, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under house vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorbed onto a dryload cartridge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

elution of 1% A in CHCl3 to 60% A in CHCl3 (

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 3200/800/80 CHCl3/MeOH/NH4OH, gradient

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0-5 min

|

|

Duration

|

2.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1% A, 5-35 min 5-60% A

|

|

Duration

|

20 (± 15) min

|

WASH

|

Type

|

WASH

|

|

Details

|

The desired product eluted from 27-34% A

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 10% MeOH in DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorbed onto a dryload cartridge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

elution of 1% A in EtOAc 100% A (A

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 20% MeOH in EtOAc)

|

WASH

|

Type

|

WASH

|

|

Details

|

The desired product eluted from 83-100% A

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 12 mL of 10% MeOH in DCM and conc in vacuo to a suspension (about 2 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This mixture was diluted with 12 mL of MTBE

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was diluted with another 10 mL of MTBE

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with MTBE (2×4 mL) and hexane (3×4 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 65° C. for 18 h

|

|

Duration

|

18 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C2CCN(C2=CC=C1C1=CN(C=2N=CN=C(C21)N)C)C(CC2=NC(=CC=C2)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 123 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 52.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |